"synthesis of 1-Butyl-2-methyl-4-nitrosopiperazine"
"synthesis of 1-Butyl-2-methyl-4-nitrosopiperazine"
Technical Whitepaper: Synthesis and Characterization of 1-Butyl-2-methyl-4-nitrosopiperazine
Executive Summary
This guide details the synthesis of 1-Butyl-2-methyl-4-nitrosopiperazine , a specific N-nitrosamine drug substance-related impurity (NDSRI).[1] This compound is frequently required as a reference standard for quality control in pharmaceutical development, particularly for drug substances containing piperazine moieties (e.g., antihistamines, antidepressants) where nitrite impurities in excipients may react with the secondary amine of the API or intermediate.[2]
Critical Note on Regiochemistry: The synthesis of this specific isomer presents a regioselectivity challenge. Direct alkylation of 2-methylpiperazine typically favors the less sterically hindered N4 position, yielding 4-butyl-2-methylpiperazine.[1] To obtain the target 1-butyl-2-methyl core (where N4 is available for nitrosation), a protection-deprotection strategy is required.[1] This guide addresses this specific pathway to ensure structural integrity.
Safety & Handling Protocol (High Potency)
Warning: N-nitrosamines are potent genotoxic carcinogens (ICH M7 Class 1).[1][2]
-
Containment: All operations must be performed in a certified chemical fume hood or a glovebox under negative pressure.
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PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and safety goggles.[2]
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Deactivation Solution: Do not use bleach (hypochlorite) as it may not fully degrade nitrosamines and can form toxic chloramines.[2]
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Recommended:HBr in Glacial Acetic Acid (3% v/v) or Aluminum-Nickel Alloy in dilute NaOH .[1] These methods chemically denitrosate or reduce the compound to the corresponding amine.
-
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Waste: Segregate all nitrosamine-contaminated waste into specific "Cytotoxic/Carcinogenic" waste streams.
Retrosynthetic Analysis & Pathway
The synthesis is divided into two phases:
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Precursor Synthesis: Construction of the 1-butyl-2-methylpiperazine core with high regioselectivity.[1]
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Nitrosation: Electrophilic substitution of the N4 secondary amine.
Figure 1: Retrosynthetic pathway ensuring correct regiochemistry (1-butyl vs 4-butyl isomer).
Detailed Experimental Protocol
Phase 1: Synthesis of Precursor (1-Butyl-2-methylpiperazine)
Note: If 1-butyl-2-methylpiperazine is available commercially with certified isomeric purity (>98%), skip to Phase 2.[1][2]
Step 1.1: Selective Protection (N4-Boc) [1]
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Rationale: The N4 nitrogen is less sterically hindered than N1 (which is adjacent to the methyl group). Reacting 2-methylpiperazine with 1 equivalent of Boc-anhydride preferentially protects N4.[1]
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Protocol: Dissolve 2-methylpiperazine (10 mmol) in DCM at 0°C. Add Boc₂O (10 mmol) dropwise. Stir for 4h. Wash with water, dry (MgSO₄), and concentrate.
-
Validation: 1H NMR should show Boc protons and a shift in the C3/C5 protons.
Step 1.2: N1-Alkylation
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Protocol: Dissolve the N4-Boc intermediate in Acetonitrile. Add
(2.0 eq) and 1-Bromobutane (1.2 eq).[1][2] Reflux for 12-16 hours.[1] -
Workup: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Step 1.3: Deprotection
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Protocol: Dissolve the alkylated intermediate in DCM/TFA (1:1). Stir at RT for 2 hours.
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Workup: Basify carefully with NaOH (to pH > 12) to liberate the free amine. Extract with DCM. This yields 1-Butyl-2-methylpiperazine .[1]
Phase 2: Nitrosation (The Core Reaction)
This step converts the secondary amine (N4) to the N-nitrosamine.[1]
| Parameter | Specification | Causality / Reason |
| Stoichiometry | 1.0 eq Amine : 1.2 eq | Slight excess of nitrite ensures complete conversion of the amine.[1] |
| Acid Source | 2M HCl or Acetic Acid | Protonates the nitrite to form the active nitrosonium ion ( |
| Temperature | 0°C – 5°C (Ice Bath) | Prevents decomposition of nitrous acid ( |
| pH Control | pH 3.0 – 4.0 | Critical: At pH < 2, the amine is fully protonated ( |
Step-by-Step Procedure:
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Preparation: Dissolve 1-Butyl-2-methylpiperazine (1.0 g, ~6.4 mmol) in 10 mL of 2M HCl. Cool the solution to 0°C in an ice bath.
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Nitrosation: Dissolve Sodium Nitrite (
, 530 mg, 7.7 mmol) in 2 mL water. Add this solution dropwise to the amine mixture over 15 minutes.-
Observation: The solution may turn pale yellow.
-
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Reaction: Stir at 0-5°C for 1 hour. Monitor by TLC or LC-MS for disappearance of the starting amine.[1]
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Quenching (Self-Validating Step): Add solid Sulfamic Acid or Urea (100 mg) to the reaction.
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Why? This destroys excess nitrous acid, preventing "false positive" nitrosation during workup or analysis of other samples.
-
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Extraction: Adjust pH to neutral/slightly basic (pH ~8) using saturated
. Extract with Dichloromethane (DCM) (3 x 15 mL). -
Drying: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 30°C to avoid volatility/degradation).
Analytical Characterization
The resulting yellow oil must be characterized to confirm identity and isomeric purity.
A. 1H NMR Spectroscopy (Rotamers)
N-nitrosamines exhibit restricted rotation around the N-N bond, leading to distinct syn and anti rotamers (often in 50:50 to 70:30 ratios).[2]
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Diagnostic Signals:
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The
-protons (adjacent to the N-NO group) will appear as two sets of signals (split peaks).[1] -
In 1-Butyl-2-methyl-4-nitrosopiperazine, look for the C3 and C5 protons splitting.[1]
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Expectation: The methyl doublet (at C2) may also show slight splitting or broadening due to the rotameric influence, though it is further away.
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B. LC-MS/MS Parameters
For trace analysis in drug substances, use Multiple Reaction Monitoring (MRM).[3]
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Ionization: ESI Positive Mode.
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Precursor Ion:
[2] -
Common Fragments (CE dependent):
- (Loss of NO, -30 Da) – Characteristic of Nitrosamines.[2]
- (Loss of butyl chain + NO).
Figure 2: Analytical validation workflow.
Storage & Stability
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Condition: Store at -20°C in amber glass vials (to prevent UV degradation).
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Stability: Nitrosamines are generally stable in neutral/basic conditions but degrade under strong UV light (photolysis) or strong reducing environments.[2]
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Shelf Life: Re-test every 12 months.
References
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ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation. Link
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US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[2][4] Link
- Org. Process Res. Dev.Nitrosamine Impurities in Pharmaceuticals: A Review of the Chemistry, Analysis, and Control Strategies.
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European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.Link[2]
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Loeppky, R. N. Nitrosamine and N-Nitroso Compound Chemistry and Toxicology.[1] Chemical Research in Toxicology. (Mechanism of rotamers and denitrosation).
